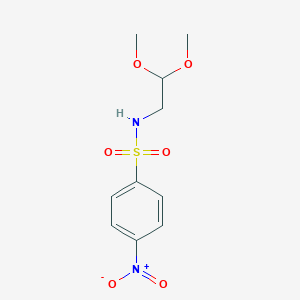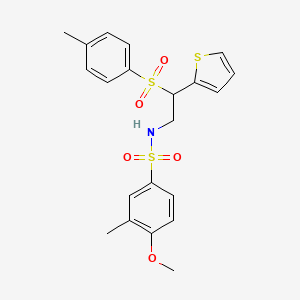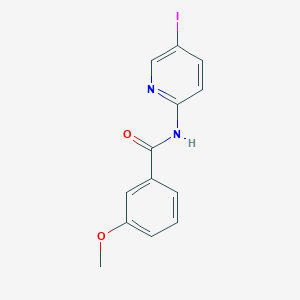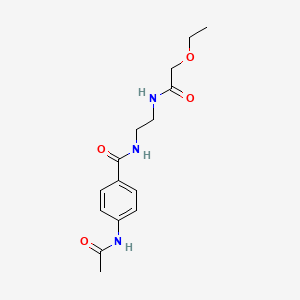![molecular formula C21H16FN B2380741 11-[(4-Fluorophenyl)methyl]benzo[b][1]benzazepine CAS No. 860786-94-3](/img/structure/B2380741.png)
11-[(4-Fluorophenyl)methyl]benzo[b][1]benzazepine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“11-[(4-Fluorophenyl)methyl]benzobbenzazepine” is a heterocyclic compound. It is a part of the benzodiazepine family, which are commonly used in various pharmaceutical agents .
Synthesis Analysis
The synthesis of benzodiazepines has been a continuous challenge for synthetic chemists . A catalyst-free dearomative rearrangement of o-nitrophenyl alkyne has been established, which provides a divergent entry to a series of biologically important benzazepines . Another method involves a ppm-level Pd-catalysed carbonylative coupling of iodobenzene with terminal alkynes to afford 1,3-ynones as key intermediates .Molecular Structure Analysis
The molecular formula of “11-[(4-Fluorophenyl)methyl]benzobbenzazepine” is C21H16FN . The molecular weight is 301.364.Chemical Reactions Analysis
The key step in the synthesis of benzodiazepines is an intramolecular Friedel-Crafts reaction to build the unique tricyclic skeleton .科学的研究の応用
Neuroleptic Activity
A study synthesized and evaluated a series of 3-phenyl-2-piperazinyl-5H-1-benzazepines, including compounds with a 4-fluoro substituent, for potential neuroleptic activity. These compounds demonstrated neuroleptic-like effects, potentially due to their antidopaminergic properties. Specifically, one compound was found to be comparable to chlorpromazine in various neuroleptic tests but weaker in causing catalepsy or ptosis, indicating a novel class of neuroleptics (Hino et al., 1988).
Anticonvulsant Effects
The same study also identified compounds with 7-chloro or 7-bromo substituents that showed potent anticonvulsant effects against seizures induced by electroshock or pentylenetetrazole. This suggests a potential application in treating seizures or epilepsy (Hino et al., 1988).
Receptor Affinity and Antagonism
Tetrahydro-3-benzazepines with fluorinated side chains, including those resembling 11-[(4-Fluorophenyl)methyl]benzo[b][1]benzazepine, were studied for their affinity and antagonism at NMDA and σ1 receptors. Some compounds showed high σ1 affinity and selectivity over other receptors. This indicates potential application in conditions where modulation of these receptors is beneficial, such as in neurodegenerative diseases or psychiatric disorders (Thum et al., 2019).
Synthesis and Structural Analysis
Various studies focused on the synthesis and structural analysis of benzazepine derivatives. These studies contribute to understanding the chemical properties and potential modifications that could enhance the therapeutic efficacy of compounds like 11-[(4-Fluorophenyl)methyl]benzo[b][1]benzazepine. For instance, the study by Qadir et al. (2005) involved synthesizing 1-benzazepine heterocycles and examining their structures using dynamic NMR spectroscopy and X-ray crystallography (Qadir et al., 2005).
Cancer Imaging Agents
In the field of cancer research, fluorinated benzazepines were explored as potential PET imaging agents to image tyrosine kinase in cancers. This application is crucial for the diagnosis and monitoring of cancer progression (Wang et al., 2006).
作用機序
Target of Action
The primary targets of 11-[(4-Fluorophenyl)methyl]benzobIt is known that benzodiazepines, a class of compounds to which this molecule belongs, commonly interact with gaba receptors in the nervous system .
Mode of Action
The specific mode of action of 11-[(4-Fluorophenyl)methyl]benzobBenzodiazepines typically enhance the effect of the neurotransmitter GABA, leading to sedative, hypnotic (sleep-inducing), anxiolytic (anti-anxiety), anticonvulsant, and muscle relaxant properties .
Biochemical Pathways
The exact biochemical pathways affected by 11-[(4-Fluorophenyl)methyl]benzobBenzodiazepines are known to modulate the GABAergic neurotransmission, which is involved in numerous physiological functions, including sleep regulation, muscle relaxation, and anxiety reduction .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 11-[(4-Fluorophenyl)methyl]benzobBenzodiazepines generally have good oral absorption, wide distribution in the body, metabolism in the liver, and excretion via the kidneys .
Result of Action
The molecular and cellular effects of 11-[(4-Fluorophenyl)methyl]benzobBenzodiazepines, in general, enhance the inhibitory effects of GABA in the central nervous system, leading to decreased neuronal excitability .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 11-[(4-Fluorophenyl)methyl]benzobFactors such as age, liver function, and concurrent medications can affect the pharmacokinetics and pharmacodynamics of benzodiazepines .
特性
IUPAC Name |
11-[(4-fluorophenyl)methyl]benzo[b][1]benzazepine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN/c22-19-13-9-16(10-14-19)15-23-20-7-3-1-5-17(20)11-12-18-6-2-4-8-21(18)23/h1-14H,15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VECNNDMUTVCFBA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=CC=CC=C3N2CC4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
11-[(4-Fluorophenyl)methyl]benzo[b][1]benzazepine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[5-(Oxiran-2-yl)furan-2-yl]pyrrolidine](/img/structure/B2380660.png)

![3-(4-{2-[(3,4-dimethoxyphenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-methylpropanamide](/img/structure/B2380663.png)
![Ethyl 6,11-dioxo-2-(pyridin-4-yl)-6,11-dihydrobenzo[f]pyrido[1,2-a]indole-12-carboxylate hydrate](/img/structure/B2380665.png)


![3-[(2-amino-1,3-thiazol-4-yl)methyl]-4-methyl-4,5-dihydro-1H-1,2,4-triazole-5-thione](/img/structure/B2380669.png)


![N-Cyclopropyl-N-methyl-2,3,3a,4,6,7-hexahydro-1H-pyrano[3,4-c]pyrrole-7a-carboxamide;hydrochloride](/img/structure/B2380674.png)

![9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one](/img/structure/B2380678.png)

